Product packaging for Dimethyl 3,5-dimethoxyphthalate(Cat. No.:CAS No. 24953-73-9)

Dimethyl 3,5-dimethoxyphthalate

Cat. No.: B11925611
CAS No.: 24953-73-9
M. Wt: 254.24 g/mol
InChI Key: JUKQMQKLYKDEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3,5-dimethoxyphthalate is a high-purity chemical compound intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. As a derivative of dimethyl phthalate, a compound known for its role as a plasticizer for cellulose esters and a starting material in various syntheses , this dimethoxy analog offers unique properties for specialized chemical research and development. Researchers value this compound for its potential application in organic synthesis, where it may serve as a key building block for more complex molecules. Its structure suggests utility in the development of pharmaceuticals, functional materials, and as a standard in analytical chemistry. The methoxy functional groups can influence the compound's reactivity and physical characteristics, such as solubility and boiling point, making it a versatile reagent for exploratory science. Handling should adhere to safe laboratory practices. Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O6 B11925611 Dimethyl 3,5-dimethoxyphthalate CAS No. 24953-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24953-73-9

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3

InChI Key

JUKQMQKLYKDEFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Dimethyl 3,5 Dimethoxyphthalate

Phytochemical Investigations and Bioprospecting

The search for novel bioactive compounds has led researchers to explore a vast array of natural sources. However, the presence of certain compounds, such as Dimethyl 3,5-dimethoxyphthalate, in plant extracts has sparked a debate regarding their origin, with contamination from anthropogenic sources being a significant consideration.

Discovery and Distribution in Polygala tenuifolia

Polygala tenuifolia, a plant utilized in traditional medicine, has undergone extensive phytochemical analysis. These studies have led to the identification of a diverse range of compounds, including oligosaccharide esters, saponins, and xanthones. However, a thorough review of scientific literature did not yield any specific reports confirming the natural occurrence of this compound in this plant species.

Identification and Distribution in Pluchea odorata

Pluchea odorata is another plant that has been investigated for its chemical constituents, which are known to include eudesmane-type sesquiterpenes and flavonoids. Similar to the case of Polygala tenuifolia, there is no direct scientific evidence to substantiate the isolation of this compound as a naturally occurring metabolite from Pluchea odorata.

Exploration in Other Biological Sources

The investigation into the natural occurrence of this compound extends beyond the aforementioned plant species. Phthalates, as a chemical class, have been isolated from various natural sources, including other plants, fungi, and bacteria. researchgate.netbenthamopenarchives.com However, the origin of these compounds is often debated, with a strong possibility of them being environmental contaminants rather than true secondary metabolites. researchgate.netbenthamopenarchives.comconsensus.app The widespread use of phthalates as plasticizers in a vast array of products contributes to their ubiquitous presence in the environment, making it challenging to definitively ascertain their natural origin within biological samples. researchgate.netbenthamopenarchives.comconsensus.app

Advanced Extraction and Isolation Techniques from Biological Matrices

The isolation of phthalates from biological materials requires meticulous extraction and purification methods to minimize the risk of contamination. A general workflow for isolating such compounds from a plant matrix is outlined below.

Table 1: General Protocol for Phthalate (B1215562) Isolation from Plant Material

StepProcedurePurpose
1. Sample Preparation Air-drying or freeze-drying of the plant material, followed by grinding into a fine powder.To increase the surface area for efficient extraction.
2. Extraction Soxhlet extraction or maceration with organic solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, methanol).To dissolve and extract a broad range of compounds, including phthalates.
3. Fractionation The crude extract is subjected to liquid-liquid partitioning or column chromatography using silica (B1680970) gel or Sephadex.To separate the complex mixture into fractions of simpler composition.
4. Purification Repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).To isolate the pure compound from the enriched fraction.
5. Structure Elucidation Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.To determine the chemical structure of the isolated compound.

It is imperative to use high-purity solvents and glassware that has been thoroughly cleaned to avoid the introduction of phthalate contaminants during the extraction and isolation process.

Chemodiversity and Ecological Role of this compound in Natural Systems

The chemodiversity of phthalates in natural systems and their potential ecological roles are subjects of ongoing research. While the natural occurrence of this compound remains unconfirmed, studies on other phthalates isolated from plants suggest potential biological activities.

Some research indicates that certain phthalates may possess insecticidal and repellent properties, suggesting a defensive role against herbivores. researchgate.net Furthermore, there is a hypothesis that endogenous plant phthalates could function as secondary metabolites involved in the intricate network of interactions between plants, animals, fungi, and microorganisms. researchgate.net These compounds might participate in allelopathic interactions, inhibiting the growth of competing plant species. researchgate.net However, it is crucial to reiterate that these proposed roles are based on studies of phthalates in general and have not been specifically attributed to this compound due to a lack of data on its natural occurrence and ecological function. The persistent question of whether isolated phthalates are genuine natural products or environmental contaminants complicates the assignment of any ecological role. researchgate.netbenthamopenarchives.comconsensus.app

Synthetic Chemistry and Chemical Transformations of Dimethyl 3,5 Dimethoxyphthalate

Strategies for De Novo Chemical Synthesis of Dimethyl 3,5-dimethoxyphthalate

The de novo, or from scratch, synthesis of this compound relies on the construction of the substituted benzene (B151609) ring followed by the introduction of the ester functionalities. Key to these synthetic strategies is the careful orchestration of reactions to achieve the desired substitution pattern.

Development of Novel Synthetic Pathways

A notable pathway to this compound proceeds through its corresponding dicarboxylic acid, 3,5-dimethoxyphthalic acid, or the cyclic anhydride (B1165640), 3,5-dimethoxyphthalic anhydride. A documented multi-step synthesis for 3,5-dimethoxyphthalic anhydride begins with less complex precursors, methodically building the target structure. google.com This process involves several key transformations, including the synthesis of intermediate compounds like (4,6-dimethoxy-3-trichloromethyl)-2-benzo[c]furanone and (4,6-dimethoxy)-2-benzo[c]furanone-3-carboxylic acid. google.com Subsequent steps lead to the formation of 3,5-dimethoxyphthalic acid, which is then converted to 3,5-dimethoxyphthalic anhydride. google.com

Once 3,5-dimethoxyphthalic acid is obtained, the final step to produce this compound is a classic Fischer esterification reaction. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. tamu.eduoperachem.com The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. masterorganicchemistry.com Elimination of water drives the reaction towards the formation of the diester. masterorganicchemistry.com

Alternatively, the synthesis can proceed from 3,5-dimethoxyphthalic anhydride. The anhydride is reacted with methanol, often under acidic or basic conditions, to yield the monoester, which can then be further esterified to the desired dimethyl ester.

Optimization of Reaction Conditions and Yields

The efficiency of the Fischer esterification of 3,5-dimethoxyphthalic acid to its dimethyl ester is influenced by several factors, including reaction time, temperature, and the concentration of the catalyst. To maximize the yield, the equilibrium of this reversible reaction must be shifted towards the product side. tamu.edu This is typically achieved by using a large excess of methanol, which also serves as the solvent, and by removing the water that is formed during the reaction. operachem.comwvu.edu

The choice of acid catalyst is also crucial. While sulfuric acid is commonly used, other catalysts such as para-toluenesulfonic acid have also been employed in similar esterification reactions. operachem.com The optimal temperature is often the reflux temperature of the alcohol used. wvu.edu For the synthesis of this compound, this would correspond to the boiling point of methanol (64.7 °C).

Kinetic studies on the synthesis of the parent compound, dimethyl phthalate (B1215562), have shown that the reaction is first-order with respect to the monomethyl phthalate, methanol, dimethyl phthalate, and water under certain conditions. masterorganicchemistry.com Such kinetic data is invaluable for optimizing industrial-scale production by allowing for the precise control of reaction parameters to achieve high conversion rates and yields.

Table 1: Key Parameters for Optimizing Fischer Esterification

ParameterInfluence on ReactionTypical Conditions for Optimization
Reactant Ratio Using an excess of the alcohol (methanol) shifts the equilibrium towards the ester product. tamu.edumasterorganicchemistry.comMolar excess of methanol, which can also serve as the solvent. wvu.edu
Catalyst A strong acid catalyst is required to protonate the carboxylic acid and increase its reactivity. tamu.eduConcentrated sulfuric acid or para-toluenesulfonic acid. operachem.com
Temperature Higher temperatures increase the reaction rate.Refluxing at the boiling point of the alcohol (methanol). wvu.edu
Water Removal Removal of water, a byproduct, drives the equilibrium towards the products. tamu.eduUse of a Dean-Stark apparatus or a drying agent. wvu.edu
Reaction Time Sufficient time is needed for the reaction to reach equilibrium or completion.Monitored by techniques such as thin-layer chromatography (TLC). tamu.edu

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile starting material for the synthesis of a variety of structurally modified analogues and homologues. These transformations can target the ester groups or the aromatic ring, leading to a wide array of new chemical entities.

Synthesis of Structurally Modified Analogues and Homologues

The ester functionalities of this compound are prime sites for chemical modification. For instance, these can be hydrolyzed back to the dicarboxylic acid or converted to other esters through transesterification. More complex transformations involve the reaction of the diester with nucleophiles to form amides, hydrazides, or other derivatives.

The aromatic ring of this compound can also be a site for further functionalization. The electron-donating nature of the two methoxy (B1213986) groups activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methoxy groups. libretexts.org This allows for the introduction of various substituents, such as nitro groups, halogens, or alkyl groups, onto the aromatic core.

Furthermore, this compound can be a precursor for the synthesis of heterocyclic compounds. For example, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazinedione systems, while reactions with other binucleophiles can be used to construct a variety of other heterocyclic rings fused to the benzene core.

Regioselective and Stereoselective Functionalization

Achieving regioselectivity in the functionalization of this compound is a key challenge and a significant area of research. In electrophilic aromatic substitution reactions, the positions ortho to the two methoxy groups (positions 4 and 6) and the position para to one and ortho to the other (position 2) are electronically activated. The outcome of such reactions will depend on the interplay of these electronic effects and steric hindrance from the existing substituents.

The two methoxy groups strongly direct incoming electrophiles. libretexts.org However, the presence of the two adjacent ester groups can also influence the regioselectivity of the reaction. While specific studies on the regioselective functionalization of this compound are not extensively documented, principles from related systems suggest that careful choice of reagents and reaction conditions can allow for the selective introduction of functional groups at specific positions on the aromatic ring.

Mechanistic Organic Chemistry Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the outcomes of its synthesis and derivatization. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

The mechanism of the Fischer esterification of 3,5-dimethoxyphthalic acid follows a well-established pathway for acid-catalyzed esterification. masterorganicchemistry.com The key steps involve the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of methanol to form a tetrahedral intermediate. A series of proton transfers then allows for the elimination of a water molecule, and a final deprotonation step yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

The hydrolysis of dimethyl phthalates, the reverse of esterification, has also been the subject of mechanistic investigation. In neutral water, the hydrolysis of dimethyl phthalate is proposed to proceed through a two-step mechanism involving two transition states. researchgate.net The mechanism of hydrolysis can be influenced by the presence of catalysts.

Mechanistic insights into the reactions of the ester groups, such as amidation, are also of interest. The conversion of esters to amides typically involves the nucleophilic attack of an amine on the ester carbonyl group, leading to a tetrahedral intermediate which then collapses to form the amide and release an alcohol molecule.

Mechanistic Elucidation of Biological Activities of Dimethyl 3,5 Dimethoxyphthalate

Investigation of Anti-inflammatory Mechanisms in Cellular Models

Detailed investigations into the anti-inflammatory properties of Dimethyl 3,5-dimethoxyphthalate in cellular models have not been reported in the available scientific literature. Consequently, there is no specific information regarding its effects on key inflammatory pathways.

Molecular Inhibition of Nitric Oxide (NO) Production Pathways

There is currently no published research that specifically investigates the ability of this compound to inhibit the production of nitric oxide (NO) or elucidates the molecular pathways involved in such a process.

Modulation of Inflammatory Signaling Cascades and Cytokine Expression

Scientific literature lacks studies on the modulatory effects of this compound on inflammatory signaling cascades and the expression of associated cytokines.

Characterization of Molecular Targets and Binding Interactions

There is no available data from molecular docking or other experimental studies to characterize the specific molecular targets of this compound or to describe its binding interactions, which are crucial for understanding its potential pharmacological activity.

Exploration of Other Potential Biological Activities at the Molecular Level

Beyond the scope of anti-inflammatory research, there is a general lack of information on any other potential biological activities of this compound at the molecular level.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

No structure-activity relationship (SAR) analyses for this compound and its analogues are present in the current body of scientific research. Such studies are essential for identifying the chemical features responsible for any biological activity and for the rational design of new, more potent compounds.

Advanced Analytical and Spectroscopic Characterization of Dimethyl 3,5 Dimethoxyphthalate

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound. For Dimethyl 3,5-dimethoxyphthalate, a combination of NMR, IR, and UV-Visible spectroscopy would be employed for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. One would anticipate a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methoxy (B1213986) groups, and a singlet for the six protons of the two equivalent methyl ester groups. The predicted chemical shifts, based on analogous structures like dimethyl terephthalate (B1205515) and 3,5-dimethoxybenzaldehyde, are outlined in the table below.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbonyl carbons of the ester groups, the aromatic carbons (both those bearing substituents and those bearing hydrogen), the carbons of the methoxy groups, and the carbons of the ester methyl groups.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic strong absorption bands for the C=O stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, and C-H stretching from the aromatic ring and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy analyzes the electronic transitions within a molecule. Aromatic compounds like this phthalate (B1215562) ester exhibit characteristic absorptions in the UV region. The spectrum would likely show absorptions corresponding to π→π* transitions of the benzene (B151609) ring.

Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMRAromatic H: ~7.0-7.5 ppm (singlet, 2H)Methoxy (-OCH₃): ~3.9 ppm (singlet, 6H)Ester Methyl (-COOCH₃): ~3.8 ppm (singlet, 6H)
¹³C NMRCarbonyl (C=O): ~165-170 ppmAromatic C-O: ~158-162 ppmAromatic C-H: ~105-110 ppmAromatic C-CO: ~130-135 ppmMethoxy (-OCH₃): ~55-60 ppmEster Methyl (-COOCH₃): ~50-55 ppm
IR (cm⁻¹)C=O Stretch (Ester): ~1730 cm⁻¹C-O Stretch (Ester/Ether): ~1200-1300 cm⁻¹C-H Stretch (Aromatic): ~3000-3100 cm⁻¹C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹
UV-Vis (nm)λmax ~210-230 nm and ~280-290 nm

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄O₆, Molecular Weight: 254.24 g/mol ), electron ionization (EI) would likely be used. The mass spectrum would show a molecular ion peak (M⁺) at m/z 254. A characteristic fragmentation pattern for dimethyl phthalates involves the loss of a methoxy radical (-•OCH₃) to give a prominent peak at m/z 223 (M-31). Further fragmentation could involve the loss of formaldehyde (B43269) (CH₂O) or carbon monoxide (CO).

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would likely provide good separation. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima. While specific methods for this exact analyte are not published, methods for similar compounds like dimethyl fumarate (B1241708) and other phthalates have been developed, suggesting a straightforward path for method development.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like this ester. A typical GC method would involve a capillary column (e.g., DB-5ms) and a temperature gradient to ensure the elution of the compound. GC-MS would provide both retention time data for quantification and mass spectra for confident identification. Methods for analyzing related compounds like 3,5-dimethoxyphenol (B141022) by GC-MS have been established and could be adapted. chemspider.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide definitive data on bond lengths, bond angles, and the conformation of the ester and methoxy groups relative to the benzene ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. Currently, there are no published crystal structures for this compound in crystallographic databases.

Computational Chemistry and in Silico Modeling of Dimethyl 3,5 Dimethoxyphthalate

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to determine key reactivity descriptors. researchgate.net The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a molecule like Dimethyl 3,5-dimethoxyphthalate, these calculations can predict regions susceptible to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, mapping the electron density to identify electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity3.85
Chemical Hardness2.65

Note: This table presents illustrative data for a related aromatic compound to demonstrate the types of parameters obtained from quantum chemical calculations. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) and molecular docking simulations are powerful computational techniques used to explore the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.gov These methods are fundamental in structure-based drug design. nih.govchimia.ch

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, providing insights into the binding affinity and mode of interaction. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. researchgate.net

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more detailed picture of the stability of the binding, the flexibility of the protein and ligand, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov The binding free energy of the ligand can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov

Prediction of Pharmacophore Models and Structure-Based Design Principles

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-receptor complex itself. nih.gov

Once a pharmacophore model for a target is established, it can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov For a compound like this compound, if it were found to be active against a particular target, its key structural features would contribute to the development of a pharmacophore model. This model would then guide the design of new, potentially more potent, analogs. nih.gov Structure-based design further refines these leads by optimizing their interactions with the three-dimensional structure of the target protein. nih.gov

Table 2: Common Pharmacophore Features

FeatureDescription
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.
Hydrophobic (HY)A nonpolar group that avoids contact with water.
Positive Ionizable (PI)A group that can carry a positive charge.
Negative Ionizable (NI)A group that can carry a negative charge.

Retrosynthetic and Synthetic Pathway Prediction using Computational Tools

Computational tools are increasingly being used to assist in the planning of chemical syntheses. Retrosynthetic analysis is a technique where a target molecule is broken down into simpler precursor molecules. Computational algorithms can now automate this process, suggesting potential disconnections and precursor structures based on known chemical reactions and strategies.

For a molecule like this compound, these tools could propose various synthetic routes starting from commercially available or simple starting materials. By analyzing databases of chemical reactions and applying complex algorithms, these programs can predict multi-step synthetic pathways, evaluate their feasibility, and even suggest optimal reaction conditions. This in silico approach can significantly accelerate the process of chemical synthesis by reducing the need for extensive trial-and-error experimentation in the laboratory. The development of deep learning and other machine learning techniques is further enhancing the predictive power of these tools, making them an indispensable part of modern organic synthesis planning. youtube.com

Environmental Fate and Ecological Impact Research of Dimethyl 3,5 Dimethoxyphthalate

Biodegradation Pathways and Environmental Persistence

The biodegradation of Dimethyl 3,5-dimethoxyphthalate is a critical area of research for determining its environmental persistence. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar phthalate (B1215562) esters. The initial and common step in the microbial degradation of phthalate esters is the hydrolysis of the ester bonds. This process is typically facilitated by microbial enzymes such as esterases and lipases.

For related compounds like dimethyl phthalate (DMP), biodegradation is initiated by the stepwise hydrolysis of the two ester linkages. This process first forms the monoester, in this case, monomethyl phthalate, and subsequently phthalic acid. Various microorganisms, including bacteria and fungi, have been shown to be capable of degrading phthalate esters through this initial hydrolytic pathway.

Following the initial hydrolysis to 3,5-dimethoxyphthalic acid, the aromatic ring, now substituted with two methoxy (B1213986) groups and two carboxylic acid groups, would likely undergo further degradation. The presence of methoxy groups on the aromatic ring can influence the subsequent steps of biodegradation. In general, the biodegradation of methoxylated aromatic compounds can proceed through demethylation, where the methoxy groups are cleaved to form hydroxyl groups. This is a crucial step as it can make the aromatic ring more susceptible to ring cleavage by dioxygenase enzymes.

The persistence of this compound in the environment will largely depend on the rates of these biodegradation processes. Factors such as the microbial population present, temperature, pH, and the availability of other nutrients can significantly influence the rate of degradation. The breakdown of phthalate esters by microorganisms is considered a major route of their environmental degradation.

Table 1: Hypothetical Biodegradation Intermediates of this compound

Compound NameChemical FormulaRole in Pathway
This compoundC12H14O6Parent Compound
Monomethyl 3,5-dimethoxyphthalateC11H12O6Primary Intermediate
3,5-dimethoxyphthalic acidC10H10O6Secondary Intermediate
Protocatechuic AcidC7H6O4Ring Fission Precursor

This table presents a hypothetical degradation pathway based on known phthalate ester biodegradation.

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than in the surrounding medium. This is a significant concern for compounds that are persistent and have an affinity for fatty tissues.

Given its molecular structure, it is important to consider that the presence of methoxy groups can influence the lipophilicity of the molecule and thus its bioaccumulation potential. Without experimental data, it is difficult to definitively classify the bioaccumulation risk of this compound. Further research is needed to determine its Log Kow and to conduct bioaccumulation studies in various aquatic and terrestrial organisms to accurately assess its potential impact on ecological systems.

Table 2: Estimated Physicochemical Properties and Bioaccumulation Potential

PropertyEstimated ValueImplication for Bioaccumulation
Molecular Weight254.23 g/mol Moderate
Log KowNot availableUnknown
Water SolubilityNot availableUnknown

This table highlights the lack of specific data for key indicators of bioaccumulation potential.

Role in Biogeochemical Cycles

Biogeochemical cycles involve the transformation and transport of elements through the Earth's biological and geological systems. Organic compounds like this compound can play a role in these cycles, particularly the carbon cycle.

As an organic compound, this compound is a source of carbon. Through biodegradation, the carbon atoms in the molecule can be mineralized by microorganisms into carbon dioxide (CO2) under aerobic conditions or methane (CH4) under anaerobic conditions. This process releases the carbon back into the atmosphere, where it can be taken up by photosynthetic organisms, thus participating in the global carbon cycle.

The metabolism of aromatic compounds by microorganisms is a key part of the carbon cycle. The introduction of synthetic aromatic compounds into the environment can influence microbial community composition and their metabolic activities. The degradation of this compound could potentially provide a carbon and energy source for specific microbial populations, thereby influencing local nutrient cycling dynamics. For instance, the metabolism of such compounds can be linked to other nutrient cycles, such as nitrogen and phosphorus, as microbial growth and activity are dependent on the availability of these essential elements. The complete mineralization of this compound would ultimately contribute its constituent elements back into their respective biogeochemical cycles.

Q & A

Q. What are the standard synthetic routes for dimethyl 3,5-dimethoxyphthalate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 3,5-dimethoxyphthalic acid with methanol under acidic catalysis. A common method involves refluxing the acid with excess methanol and a catalytic amount of sulfuric acid. For higher yields, inert atmospheres (e.g., nitrogen) and anhydrous conditions are critical to prevent hydrolysis . Alternative routes may use cesium carbonate in DMF to facilitate nucleophilic substitution, as seen in analogous dimethoxybenzene derivatives . Reaction duration (e.g., 3 days) and temperature (80–100°C) significantly impact purity, with extended times reducing byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the methyl ester and methoxy substituents. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while ester methyl groups appear at δ 3.7–3.9 ppm .
  • IR Spectroscopy : Strong C=O stretching (~1720 cm1^{-1}) and C-O-C ester/methoxy vibrations (~1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 268.0845 for C12_{12}H14_{14}O6_6) and fragmentation patterns.

Q. How can solubility and purification challenges be addressed for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Purification via column chromatography using hexane/ethyl acetate (gradient elution) or recrystallization from ethanol/water mixtures improves purity. Silica gel with 2:1 hexane/chloroform as eluent is effective for removing unreacted precursors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates molecular orbitals, electrostatic potentials, and vibrational frequencies. For example:

  • HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles.
  • Charge distribution : Methoxy groups donate electron density to the phthalate core, altering redox behavior .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvation. Basis sets like 6-311+G(d,p) balance accuracy and computational cost .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Discrepancies between observed and calculated spectroscopic data often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution.
  • Solvent corrections : Apply explicit solvent models in DFT or compare with experimental data in matched solvents .
  • Synchrotron XRD : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in methoxy/ester orientation .

Q. How can reaction conditions be optimized to suppress byproducts in derivatization reactions?

Common byproducts (e.g., hydrolysis products or dimerized species) arise from residual moisture or excessive heating. Optimization steps:

  • Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for regioselective functionalization.
  • Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and identifies intermediate species .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats are mandatory. Impermeable gloves (e.g., Viton®) with >8-hour breakthrough time are recommended for prolonged use .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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